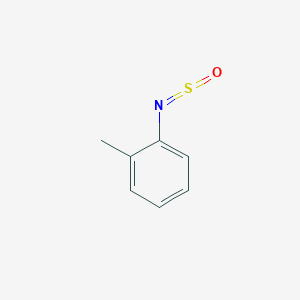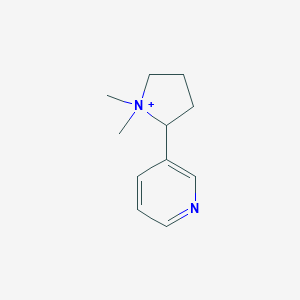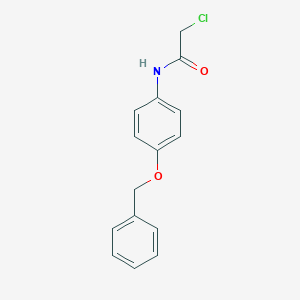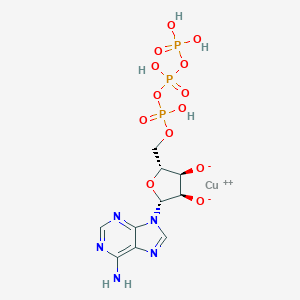
Copper adenosine triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper adenosine triphosphate (Cu-ATP) is a copper-containing compound that plays a critical role in the biochemical and physiological processes of living organisms. It is a type of ATP that contains a copper ion in its structure, which makes it unique compared to other ATP molecules. Cu-ATP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and medicine.
Aplicaciones Científicas De Investigación
Copper adenosine triphosphate has numerous applications in scientific research, particularly in the fields of biochemistry and physiology. It can be used as a substrate for enzymes that require copper ions as a cofactor, such as cytochrome c oxidase and superoxide dismutase. Copper adenosine triphosphate can also be used to study the transport and metabolism of copper in cells and tissues. Furthermore, Copper adenosine triphosphate has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Mecanismo De Acción
Copper adenosine triphosphate exerts its biological effects through the copper ion it contains. Copper is an essential micronutrient that plays a critical role in many enzymatic reactions in the body. Copper adenosine triphosphate can act as a cofactor for enzymes that require copper ions, such as cytochrome c oxidase and superoxide dismutase. Additionally, Copper adenosine triphosphate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Copper adenosine triphosphate has numerous biochemical and physiological effects on living organisms. It can act as a substrate for enzymes that require copper ions as a cofactor, which can affect cellular metabolism and energy production. Copper adenosine triphosphate has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative damage and inflammation. Furthermore, Copper adenosine triphosphate has been implicated in the regulation of copper homeostasis in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Copper adenosine triphosphate is its stability and ease of handling. It can be synthesized relatively easily and is stable in aqueous solutions. Additionally, Copper adenosine triphosphate can be used as a substrate for enzymes that require copper ions as a cofactor, which makes it a valuable tool for studying enzyme kinetics and metabolism. However, one limitation of Copper adenosine triphosphate is that it is not widely available commercially, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are many potential future directions for research on Copper adenosine triphosphate. One area of interest is the development of Copper adenosine triphosphate-based therapeutics for diseases that are associated with copper deficiency or oxidative stress. Additionally, further studies are needed to elucidate the mechanisms by which Copper adenosine triphosphate exerts its biological effects and to identify potential targets for therapeutic intervention. Furthermore, the development of new synthesis methods for Copper adenosine triphosphate could enable its wider use in scientific research. Finally, the use of Copper adenosine triphosphate in diagnostic applications, such as biomarker detection, is another potential area of future research.
Métodos De Síntesis
Copper adenosine triphosphate can be synthesized through a simple reaction between copper ions and adenosine triphosphate. The reaction can be carried out in an aqueous solution under controlled conditions of pH and temperature. The resulting product is a complex that contains a copper ion coordinated to the phosphate groups of ATP. The synthesis of Copper adenosine triphosphate is relatively straightforward, and the resulting compound is stable and easy to handle.
Propiedades
Número CAS |
18925-86-5 |
|---|---|
Nombre del producto |
Copper adenosine triphosphate |
Fórmula molecular |
C10H14CuN5O13P3 |
Peso molecular |
568.71 g/mol |
Nombre IUPAC |
copper;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |
InChI |
InChI=1S/C10H14N5O13P3.Cu/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q-2;+2/t4-,6-,7-,10-;/m1./s1 |
Clave InChI |
WGLPTDWXNJFVTC-MCDZGGTQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])[O-])N.[Cu+2] |
Sinónimos |
copper adenosine triphosphate Cu ATP CuATP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



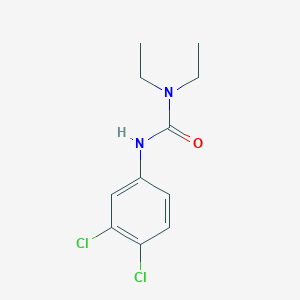

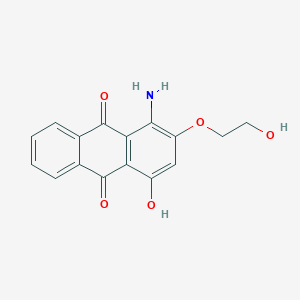
![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)

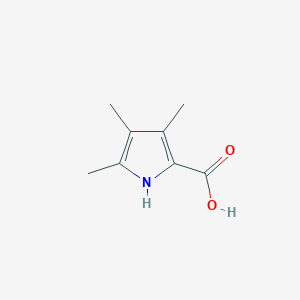
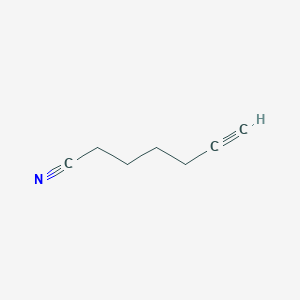
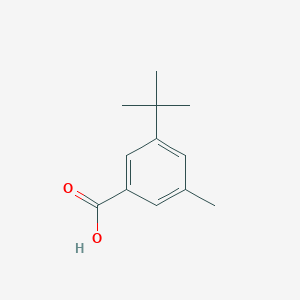
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
